N-cyclopentyl-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide - 946381-85-7

N-cyclopentyl-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Catalog Number: EVT-3449964
CAS Number: 946381-85-7
Molecular Formula: C20H24N4O2
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

  • Compound Description: N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic molecule that was developed as a pharmacologically active entity. A UV-visible spectroscopic method was developed for its analysis and validated according to ICH guidelines.

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w)

  • Compound Description: This paper describes a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) that were synthesized and screened for antibacterial, hemolytic and enzyme inhibition activity. Some of the compounds exhibited good antibacterial activity against Salmonella typhi and Staphylococcus aureus, and many showed good inhibition against enzymes like α-glucosidase, butyrylcholinesterase, and lipoxygenase.

S-substituted derivatives of 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-ylhydrosulfide (6a-r)

  • Compound Description: This paper describes a series of S-substituted derivatives of 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-ylhydrosulfide (6a-r) synthesized via nucleophilic substitution reaction. These compounds were assessed for their antibacterial, anticancer, and cytotoxic properties. The results showed promising activity against bacterial biofilms of Bacillus subtilis and Escherichia coli and anti-proliferative effects on HCT 116 colon cancer cell lines, all with moderate cytotoxicity.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-k)

  • Compound Description: This paper focuses on the synthesis and evaluation of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-k). These compounds were synthesized and tested for their antibacterial activity and cytotoxicity. The results revealed that most compounds exhibited potent antibacterial activity, and the majority of them showed modest toxicity in hemolytic activity assays.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

  • Compound Description: This study involves the synthesis and evaluation of novel bi-heterocyclic compounds containing 1,3-thiazole and 1,3,4-oxadiazole moieties in their structure, specifically 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r). These compounds were synthesized to explore their potential therapeutic value against Alzheimer's disease and diabetes. The synthesized compounds were screened against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase enzymes, demonstrating considerable inhibitory potential against selected enzymes. Notably, compound 8l was found to be a potent AChE inhibitor, with an IC50 value of 17.25 ± 0.07 μM.

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

  • Compound Description: This compound, N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, was synthesized and its structure confirmed through various spectroscopic techniques. Molecular docking studies were conducted to explore its potential as an antitubercular agent, specifically targeting the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis. The docking results provided insights into the compound's possible inhibitory mechanism.

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides (8a-j)

  • Compound Description: This study focuses on the synthesis and pharmacological evaluation of novel bi-heterocyclic compounds, namely 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides (8a-j). These compounds were designed and synthesized to evaluate their potential as therapeutic agents. They were assessed for their enzyme inhibitory activity against cholinesterases (AChE and BChE) and α-glucosidase enzymes. The results of the enzyme inhibition studies were supported by molecular docking studies, providing a detailed understanding of their binding interactions.

1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides (3b-e, 4a-b)

  • Compound Description: This study reports the synthesis of 1,3,4-oxadiazole substituted 2-(5-aryl/heterylidene-2,4-dioxothiazolidine-3-ylidene)-acetamides and their 5-unsubstituted analogues, focusing on compounds 3b-e and 4a-b. The synthesized compounds were evaluated for their antitumor activity in vitro following the National Cancer Institute protocol. The findings revealed a selective influence of certain compounds against leukemia cell lines MOLT-4 (compound 3e, growth percentage (GP) = 76.85%) and K-562 (compound 3e, GP = 79.84%). Additionally, they demonstrated promising activity against colon cancer cell line HCT-15 (compound 3d, GP = 76.86%) and renal cancer cell lines A498 (compound 4a, GP = 74.37%), CAKI-1 (compound 3d, GP = 68.49%), and UO-31 (compounds 3b-e and 4a-b, GP = 66.67 ÷ 86.30%).

5-(5-{(2Z)-2-[(2-Hydroxynaphthalen-1-yl)Methylidene]Hydrazinyl}-1,3,4-Oxadiazol-2-yl)Benzene-1,2,3-Triol and its transition metal complexes

  • Compound Description: This research focuses on the synthesis and biological evaluation of a novel ligand, 5-(5-{(2Z)-2-[(2-Hydroxynaphthalen-1-yl)Methylidene]Hydrazinyl}-1,3,4-Oxadiazol-2-yl)Benzene-1,2,3-Triol, and its transition metal complexes with Cr(III), Co(II), Ni(II), and Cu(II). The study involved a detailed characterization of the ligand and its metal complexes using various spectroscopic and analytical techniques. The synthesized compounds were evaluated for their antibacterial activity against Escherichia coli, Salmonella, and Staphylococcus aureus, and hemolysis assays were conducted to assess their cytotoxicity.

2-methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-ones (3a–f) and (E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides (5a–f)

  • Compound Description: This study explores the design, synthesis, and biological evaluation of two novel series of 1,3,4-oxadiazole-containing chalcone analogs, namely 2-methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-ones (3a–f) and (E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides (5a–f). The compounds were characterized by various spectroscopic methods, including proton and carbon nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. Their in vitro antibacterial potency was evaluated against Gram-positive and Gram-negative bacteria, as well as fungal strains. The compounds exhibited significant antibacterial activity, with certain compounds showing minimum inhibitory concentration (MIC) values comparable to those of standard drugs.

N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

  • Compound Description: This research investigates the synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide derivatives and their potential as antitubercular agents. The compounds were characterized using infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and elemental analysis. The synthesized compounds were evaluated for their efficacy against the tuberculosis strain H37Rv.

2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i)

  • Compound Description: This study investigates the design and synthesis of 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i) as potential anticancer agents targeting epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). Their cytotoxic effects were tested against HCT116 human colorectal carcinoma, A549 human lung adenocarcinoma, and A375 human melanoma cell lines. Compound 2e, 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide, showed the most significant anticancer activity.

2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamides (5a-5e) and substituted N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamides (5f-5i)

  • Compound Description: This research focuses on the design, synthesis, and pharmacological evaluation of two series of novel 1,3,4-oxadiazole derivatives, namely 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamides (5a-5e) and substituted N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamides (5f-5i). These compounds were designed as potential Collapsin response mediator protein 1 (CRMP1) inhibitors for the treatment of small lung cancer. Compounds 5a and 5f were found to be equipotent to the standard Bevacizumab in their activity against the NCI-H2066 human lung cancer cell line.

2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin-3(4H)-acetamide (6a) and other quinazolinone-1, 3, 4-oxadiazole conjugates

  • Compound Description: This study outlines the synthesis of a series of quinazolinone-1,3,4-oxadiazole conjugates, with 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin-3(4H)-acetamide (6a) being a prominent member. These compounds were synthesized through a multi-step reaction procedure and characterized using spectroscopic techniques. The cytotoxic effects of these conjugates were tested against MCF-7 and HeLa cell lines. Notably, compound 6a exhibited remarkable cytotoxic activity against the HeLa cell line at concentrations of 10 and 100 μM.

N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybrids (6a, 6k, and 6p)

  • Compound Description: This research focuses on the environmentally friendly synthesis and pharmacological evaluation of N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybrids, specifically highlighting compounds 6a, 6k, and 6p. The synthesis involved sodium hydride as a catalyst, and the compounds were characterized using spectroscopic methods. Compounds 6a, 6k, and 6p were identified as potent inhibitors of the acetylcholinesterase (AChE) enzyme.

2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol, including N- [5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)

  • Compound Description: This paper describes the synthesis and characterization of new 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. The synthesized compounds were characterized by LCMS, IR, 1H and 13C NMR spectroscopy, and elemental analysis. Compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e) showed potent cytotoxic activity against the PANC-1 and HepG2 cell lines, with IC50 values of 4.6 μM and 2.2 μM, respectively.

2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl)-acetamide (47) and other CCK(2) antagonists

  • Compound Description: This research focuses on the optimization of 1,3,4-benzotriazepine-based CCK(2) receptor antagonists, with a focus on the development of potent, orally active inhibitors of gastrin-mediated gastric acid secretion. Compound 2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl)-acetamide (47) emerged as the most effective compound from this series, demonstrating potent inhibition of pentagastrin-stimulated gastric acid secretion in both rats and dogs through intravenous and enteral administration.

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio}-1,3,4-oxadiazole (8a-n), including 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2- acetamoyl]thio]}-1,3,4-oxadiazole (8g)

  • Compound Description: This research focuses on the synthesis and evaluation of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio}-1,3,4-oxadiazole derivatives (8a-n). Compound 8g, 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio]}-1,3,4-oxadiazole, exhibited the most potent growth inhibitory activity against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.

N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide (3)

  • Compound Description: This study involves the synthesis and characterization of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide (3). The compound was characterized through elemental analysis, IR spectroscopy, and NMR techniques.

2-(5-oxo-4-(2-phenylhydrazono)-3-(trichloromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(1-(5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-yl)ethyl)acetamide (8a-h)

  • Compound Description: This paper describes the microwave-assisted synthesis of 1,3,4-oxadiazoles containing pyrazolones, specifically focusing on the synthesis of 2-(5-oxo-4-(2-phenylhydrazono)-3-(trichloromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(1-(5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-yl)ethyl)acetamide (8a-h). [] The study highlights the advantages of microwave irradiation over conventional heating methods for this synthesis, including higher yields, shorter reaction times, and cleaner reactions.

Properties

CAS Number

946381-85-7

Product Name

N-cyclopentyl-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

IUPAC Name

N-cyclopentyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H24N4O2/c1-2-7-19-22-23-20(26-19)17-12-14-8-3-6-11-16(14)24(17)13-18(25)21-15-9-4-5-10-15/h3,6,8,11-12,15H,2,4-5,7,9-10,13H2,1H3,(H,21,25)

InChI Key

FVRPQZMAGLKPDI-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCC4

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.